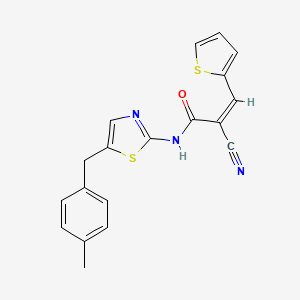

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

説明

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiazole ring substituted with a 4-methylbenzyl group and a thiophene-2-yl moiety. The compound’s Z-configuration at the acrylamide double bond and the electron-withdrawing cyano group are critical for its structural and electronic properties.

特性

IUPAC Name |

(Z)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-13-4-6-14(7-5-13)9-17-12-21-19(25-17)22-18(23)15(11-20)10-16-3-2-8-24-16/h2-8,10,12H,9H2,1H3,(H,21,22,23)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMURDHRVSHMCV-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The cyano group can be introduced via a nucleophilic substitution reaction, and the final acrylamide structure is achieved through a condensation reaction with an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Halogenated thiazole derivatives.

科学的研究の応用

Chemistry

In chemistry, (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or photovoltaic materials.

作用機序

The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thiazole and thiophene rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazole and Acrylamide Derivatives

Key Observations :

- Thiazole Substitution : The 4-methylbenzyl group in the target compound contrasts with 4-nitrobenzylidene (5112) or chromen-8-yl (4l). Electron-donating groups like methyl may enhance solubility, while nitro or chromenyl groups could improve target binding .

- Acrylamide Configuration : The Z-configuration in the target compound is critical for maintaining planar geometry, similar to the E-configuration in 5112, which affects intermolecular interactions .

Thiophene-Containing Analogs

Table 2: Thiophene-Based Compounds and Their Properties

Research Findings and Implications

- Antimicrobial Activity: The cyano group in compound 4l highlights a possible dual therapeutic role for the target compound .

- Structural Optimization : Substituent variation (e.g., replacing 4-methylbenzyl with 4-fluorobenzyl) could modulate solubility and target affinity, as seen in related patents .

生物活性

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a cyano group, and an acrylamide moiety, which are known to contribute to various biological interactions. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in anti-cancer and antimicrobial contexts.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Notable Features

| Feature | Description |

|---|---|

| Thiazole Ring | Known for antibacterial properties and potential enzyme inhibition. |

| Cyano Group | May interact with biological targets, potentially inhibiting enzyme activity. |

| Acrylamide Moiety | Known for reactivity with nucleophiles, raising both therapeutic and toxicity concerns. |

Anticancer Activity

Compounds containing thiazole and acrylamide moieties have been studied for their anti-cancer properties. The specific interactions of this compound with cellular targets may lead to cytotoxic effects in various cancer cell lines. Research indicates that similar compounds can induce apoptosis through the disruption of cellular signaling pathways.

-

Mechanism of Action :

- The compound may inhibit key enzymes involved in cell proliferation.

- It could induce oxidative stress leading to cancer cell death.

- Case Studies :

Antimicrobial Activity

The thiazole ring in the compound suggests potential antibacterial properties. Research indicates that thiazole derivatives can disrupt bacterial cell membranes, leading to cell death.

- Antibacterial Properties :

Synthesis and Experimental Studies

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : Reaction of 4-methylbenzylamine with appropriate halides.

- Introduction of Cyano Group : Reaction with cyanogen bromide.

- Formation of Acrylamide Moiety : Coupling with acrylamide derivatives under basic conditions.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole-containing compounds, emphasizing how modifications can enhance or reduce biological activity.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of a thiazole-2-amine derivative with a cyanoacrylamide precursor. Key steps include:

- Step 1 : Formation of the thiazole core via cyclization of substituted benzyl halides with thiourea derivatives under reflux in ethanol .

- Step 2 : Coupling the thiazole intermediate with a thiophene-containing acrylonitrile derivative via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous conditions .

- Critical Conditions : Use of catalysts like piperidine for condensation, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Yield Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity, with typical yields ranging from 45% to 58% for analogous acrylamide derivatives .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration of acrylamide via coupling constants) and substituent positions on thiazole/thiophene moieties .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₁H₁₆ClN₃OS₂: calculated 449.02, observed 449.05) .

- X-ray Crystallography : Resolves absolute configuration and packing interactions; SHELXL refinement is recommended for crystallographic data .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this acrylamide derivative?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) combined with basis sets (6-31G*) provide accurate descriptions of electron density and frontier molecular orbitals (HOMO/LUMO), critical for understanding charge-transfer interactions .

- Reactivity Analysis : Fukui indices and molecular electrostatic potential (MEP) maps, generated via Multiwfn, identify nucleophilic/electrophilic sites (e.g., acrylamide β-carbon as a Michael acceptor) .

- Validation : Compare DFT-predicted UV-Vis spectra (TD-DFT) with experimental data to assess π→π* transitions in the thiophene-thiazole system .

Q. What experimental strategies resolve contradictions in reported biological activities, such as herbicidal vs. anticancer effects?

- Methodological Answer :

-

Target-Specific Assays :

-

Herbicidal Activity : Quantify photosystem II (PSII) inhibition via chlorophyll fluorescence assays (IC₅₀ values) .

-

Anticancer Activity : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HepG2, MCF-7) and compare with normal cells (e.g., HEK293) to assess selectivity .

-

Mechanistic Studies : Use molecular docking (AutoDock Vina) to probe interactions with PSII D1 protein (PDB: 1WSC) vs. human kinases (e.g., CDK7, implicated in cancer) .

-

Data Interpretation : Cross-validate results with structural analogs (e.g., substituent effects on bioactivity; see Table 1) .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound Substituents PSII Inhibition (IC₅₀, μM) Anticancer Activity (HepG2 IC₅₀, μM) Target Compound 4-methylbenzyl, thiophene 0.85 ± 0.12 12.3 ± 1.5 (E)-N-(4-methoxybenzo[d]thiazol) 4-OCH₃, thiophene 1.20 ± 0.15 8.9 ± 0.8 2-cyanoacrylamide (control) H, phenyl >50 >50

Q. How does the compound's thiazole-thiophene architecture influence its interaction with biological targets?

- Methodological Answer :

- Thiazole Role : The thiazole ring acts as a hydrogen-bond acceptor via its N atom, enhancing binding to proteins (e.g., PSII D1 protein Tyr161) .

- Thiophene Role : The thiophene moiety contributes to π-π stacking with aromatic residues (e.g., His215 in CDK7), validated via molecular dynamics simulations (GROMACS) .

- Synergistic Effects : The conjugated system (thiophene→thiazole→acrylamide) facilitates electron delocalization, increasing redox activity in anticancer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。